N,N-di-n-propyldopamine

Dopamine receptor pharmacology Receptor binding selectivity D2/D1 selectivity ratio

N,N-Di-n-propyldopamine (DPDA; CAS 66185-61-3) is a synthetic catecholamine derivative and dopamine receptor agonist developed as a pharmacological tool to dissect dopamine receptor subtype function. Unlike endogenous dopamine, DPDA exhibits marked selectivity for D2-like (D2) over D1-like (D1) dopamine receptors.

Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
CAS No. 66185-61-3
Cat. No. B1195049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-di-n-propyldopamine
CAS66185-61-3
SynonymsDPDA
N,N-di-n-propyldopamine
N,N-di-n-propyldopamine hydrobromide
N,N-di-n-propyldopamine hydrochloride
N,N-di-n-propyldopamine hydroiodide
Molecular FormulaC14H23NO2
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3
InChIKeyLMYSNFBROWBKMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Di-n-propyldopamine (DPDA): Key Pharmacological Profile for D2-Selective Dopamine Receptor Agonist Procurement


N,N-Di-n-propyldopamine (DPDA; CAS 66185-61-3) is a synthetic catecholamine derivative and dopamine receptor agonist developed as a pharmacological tool to dissect dopamine receptor subtype function. Unlike endogenous dopamine, DPDA exhibits marked selectivity for D2-like (D2) over D1-like (D1) dopamine receptors [1]. The compound lacks β-adrenergic activity and acts predominantly via presynaptic D2 receptors on sympathetic nerve terminals to inhibit norepinephrine release, producing hypotension and bradycardia without direct vasodilation in most vascular beds [2]. DPDA served as the chemical template from which the clinically used antiparkinsonian agent ropinirole (SK&F 101468) and its active metabolite 7-hydroxy ropinirole (SK&F 89124) were derived .

Why N,N-Di-n-propyldopamine Cannot Be Interchanged with Generic Dopamine or Non-Selective Agonists in Research Procurement


Substituting DPDA with generic dopamine, apomorphine, or other in-class dopamine agonists introduces critical confounds that undermine mechanistic interpretation. Dopamine activates both D1- and D2-like receptors, stimulates β-adrenoceptors at low doses, and produces biphasic vascular effects (vasoconstriction followed by vasodilation in femoral beds), while DPDA demonstrates approximately 213-fold binding selectivity for D2 over D1 receptors and is devoid of β-adrenergic activity at doses up to 480 μg/kg i.v. [1]. Furthermore, DPDA acts predominantly on presynaptic D2 autoreceptors, whereas compounds such as apomorphine and bromocriptine exhibit significant postsynaptic D2 agonism and partial D1 activity [2]. Even closely related N,N-dialkyl dopamine analogs (e.g., N,N-diethyldopamine) show distinct pharmacological profiles in the same vascular preparations [3]. These differences make simple in-class substitution scientifically untenable for experiments designed to isolate D2-mediated presynaptic mechanisms.

N,N-Di-n-propyldopamine Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement Decisions


D2 Versus D1 Receptor Binding Selectivity: DPDA vs. Dopamine in Radioligand Displacement Assays

DPDA binds to the D2 dopamine receptor with a Ki of 22 nM in rat striatal membranes using [3H]spiperone, while its affinity for the D1 receptor is 4,680 nM (Ki) using [3H]SCH-23390 in the same tissue preparation, yielding a D2/D1 selectivity ratio of approximately 213-fold [1]. By comparison, dopamine itself exhibits only modest D2 preference, with reported Ki values for D2 and D1 receptors both in the low micromolar range, reflecting its endogenous non-selective profile. This quantitative selectivity gap means DPDA can functionally isolate D2-mediated responses at concentrations that produce negligible D1 receptor occupancy, a property that dopamine cannot replicate [2].

Dopamine receptor pharmacology Receptor binding selectivity D2/D1 selectivity ratio

Complete Absence of β-Adrenergic Cardiac Stimulation: DPDA vs. Dopamine in Canine Cardiac Contractility Assays

In anesthetized dogs, DPDA administered intravenously at doses up to 480 μg/kg produced no detectable effect on cardiac contractile force, whereas the minimal effective dose of dopamine for increasing cardiac contractility was consistently less than 8 μg/kg i.v. [1]. This represents at minimum a >60-fold separation between DPDA's maximal tested dose without cardiac effect and dopamine's threshold cardiotonic dose. Additionally, increments in femoral and renal blood flow produced by DPDA were not antagonized by propranolol, confirming the absence of β-adrenoceptor involvement in DPDA-mediated hemodynamic responses [2].

Cardiovascular pharmacology β-adrenoceptor selectivity Cardiac contractility

Predominantly Presynaptic Mechanism of Action: DPDA vs. Dopamine and Apomorphine in Isolated Vascular Preparations

In isolated rabbit splenic arteries precontracted with prostaglandin F2α, dopamine, ADTN (2-amino-6,7-dihydroxytetrahydronaphthalene), and apomorphine all produced concentration-dependent relaxations via postsynaptic D1-like vascular receptors, whereas DPDA was weakly active or inactive at relaxing the splenic artery strip [1]. Conversely, in isolated perfused cat spleens prelabeled with 3H-noradrenaline, DPDA (0.01–1 μM) produced a concentration-dependent inhibition of tritium release elicited by nerve stimulation at 1 Hz, an effect selectively antagonized by 1 μM (SR)-sulpiride, confirming mediation by presynaptic D2 receptors [2]. In vivo in pithed rats, DPDA—in contrast to dopamine—produced no hypotensive effect after phenoxybenzamine pretreatment, further corroborating that DPDA's blood pressure lowering depends entirely on intact sympathetic neuronal function rather than direct vascular smooth muscle relaxation [3].

Presynaptic dopamine receptor Sympathetic neurotransmission Vascular pharmacology

Hypotensive Profile Differentiation: DPDA vs. Sodium Nitroprusside in Anesthetized Canine Models

In pentobarbital-anesthetized dogs, DPDA infused at 40 μg/kg/min produced a hypotensive effect approximately equivalent to sodium nitroprusside infused at 1–6 μg/kg/min—however, the two agents diverged in every other hemodynamic parameter measured [1]. DPDA caused a more rapid onset of blood pressure fall and a more rapid recovery upon infusion discontinuation compared to nitroprusside. Critically, DPDA had no effect on pulmonary arterial pressure, reduced heart rate, and its hypotensive effect was completely eliminated by the D2 antagonist sulpiride, whereas sodium nitroprusside reduced pulmonary arterial pressure, increased heart rate (reflex tachycardia), and was unaffected by sulpiride or hexamethonium [2]. These differences arise from fundamentally distinct mechanisms: DPDA acts via sympathoinhibition through presynaptic D2 receptors, while nitroprusside acts as a direct nitric oxide donor producing non-specific vascular smooth muscle relaxation.

Hypotensive pharmacology Vasodilator comparison Hemodynamic profiling

In Vivo Central DOPA Synthesis Inhibition as a Pharmacodynamic Biomarker: DPDA in Reserpinized Rat Model

DPDA decreases dihydroxyphenylalanine (DOPA) accumulation—a direct index of in vivo dopamine synthesis rate—in the limbic forebrain (ED50 = 25 μmol/kg) and striatum (ED50 = 20 μmol/kg) of reserpinized rats, and reduces homovanillic acid (HVA) levels in rat striatum at a dose of 80 μmol/kg . This DOPA synthesis inhibition reflects DPDA's activation of presynaptic D2 autoreceptors that regulate tyrosine hydroxylase activity via negative feedback. By comparison, the non-selective D2/D1 agonist apomorphine shows a rank order of potency for inhibiting evoked [3H]dopamine release of: pergolide > bromocriptine > apomorphine > LY 141865 > DPDA ≥ dopamine [1], indicating that while DPDA is less potent than some ergot-derived agonists at the autoreceptor, it offers the advantage of a non-ergot catecholamine scaffold with well-defined D2 selectivity and no reported 5-HT receptor cross-reactivity at relevant concentrations.

Dopamine synthesis inhibition Presynaptic autoreceptor function In vivo pharmacodynamics

Chemical Scaffold Precedence: DPDA as the Direct Structural Progenitor of Ropinirole and 7-Hydroxy Ropinirole

DPDA served as the direct chemical template for the development of ropinirole (SK&F 101468; 4-[2-(di-n-propylamino)ethyl]-2(3H)-indolone), a clinically approved D2/D3 agonist for Parkinson's disease, and 7-hydroxy ropinirole (SK&F 89124), a potent and highly selective DA2 receptor agonist . In the ropinirole SAR series, replacement of the 3-hydroxyl group of DPDA with a cyclic amide (indolone) function increased D2 receptor selectivity and in vivo potency. The 3-methanesulfonamide analogue of DPDA (compound 18) demonstrated higher D2 affinity than DPDA itself and greater D2 selectivity, while the 3-formamide derivative (15) retained significant D2 affinity [1]. This scaffold evolution pathway establishes DPDA as the foundational reference compound against which all N,N-di-n-propyl-substituted dopamine congeners are benchmarked in structure-activity relationship studies.

Dopamine agonist drug discovery Structure-activity relationship Chemical scaffold development

N,N-Di-n-propyldopamine: Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


D2-Selective Presynaptic Autoreceptor Pharmacology Studies Requiring Clean D1 Exclusion

DPDA is the tool of choice for experiments requiring selective activation of presynaptic D2 autoreceptors without concomitant D1 receptor stimulation. With a D2 Ki of 22 nM and D1 Ki of 4,680 nM (213-fold selectivity) [1], DPDA at concentrations up to approximately 100 nM achieves near-saturating D2 occupancy while occupying <5% of D1 receptors, enabling clean pharmacological isolation of D2-mediated effects on neurotransmitter release, tyrosine hydroxylase activity, and neuronal firing rates. This selectivity window has been validated in isolated perfused cat spleen preparations where DPDA (0.01–1 μM) concentration-dependently inhibited [3H]noradrenaline release via sulpiride-sensitive presynaptic D2 receptors, with negligible postsynaptic vasorelaxant activity [2].

Sympathoinhibitory Cardiovascular Research: Hypotension Induction Without β-Adrenoceptor or Direct Vasodilator Confounds

For cardiovascular studies requiring blood pressure reduction via pure sympathoinhibition, DPDA provides a mechanism impossible to achieve with sodium nitroprusside or dopamine. In anesthetized dog models, DPDA (40 μg/kg/min i.v.) reduced mean arterial pressure equivalently to nitroprusside (1–6 μg/kg/min) but simultaneously reduced heart rate, preserved pulmonary arterial pressure, and was completely blocked by sulpiride—a triad of effects consistent with selective presynaptic D2 receptor-mediated inhibition of sympathetic norepinephrine release [1]. Unlike dopamine, DPDA produced no β-adrenoceptor-mediated cardiac stimulation at doses up to 480 μg/kg i.v. [2]. These properties make DPDA uniquely suited for research on neurogenic hypertension mechanisms and D2-mediated modulation of sympathetic outflow in conscious animal models, including spontaneously hypertensive rats where DPDA (10 μg/kg/min) has been shown to reduce effective renal plasma flow and glomerular filtration rate in a domperidone-sensitive manner [3].

Structure-Activity Relationship (SAR) Benchmarking for Novel D2/D3 Agonist Development Programs

As the prototypical N,N-di-n-propyl-substituted dopamine analog, DPDA serves as the essential reference compound for any medicinal chemistry program developing D2/D3-selective agonists. The published SAR dataset for DPDA congeners—including 3-methanesulfonamide and 3-formamide bioisostere replacements—establishes quantitative benchmarks for D2 affinity and D2/D1 selectivity against which new chemical entities must be compared [1]. The fact that DPDA directly led to the development of ropinirole (SK&F 101468; now a marketed antiparkinsonian drug) underscores its historical and continuing relevance as a chemical starting point [2]. Procurement of high-purity DPDA (≥98% by HPLC, available as the hydrobromide salt, CAS 65273-66-7) enables direct replication of historical binding data and ensures that new SAR findings can be anchored to the established literature [3].

In Vivo Presynaptic D2 Autoreceptor Occupancy Studies Using DOPA Accumulation as a Pharmacodynamic Readout

DPDA's well-characterized in vivo pharmacodynamic profile—specifically its ability to inhibit DOPA accumulation in reserpinized rat brain with ED50 values of 25 μmol/kg (limbic forebrain) and 20 μmol/kg (striatum)—provides a validated quantitative framework for presynaptic D2 autoreceptor occupancy studies [1]. This γ-butyrolactone/DOPA accumulation model, combined with DPDA's known reduction of striatal HVA at 80 μmol/kg, allows researchers to correlate dose, receptor occupancy, and functional output (dopamine synthesis inhibition) in a single experimental paradigm. The same model has been used to benchmark numerous D2 agonists, making DPDA an indispensable positive control for cross-study comparisons of presynaptic D2 efficacy [2].

Quote Request

Request a Quote for N,N-di-n-propyldopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.